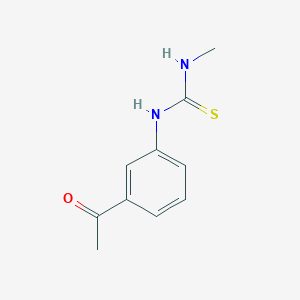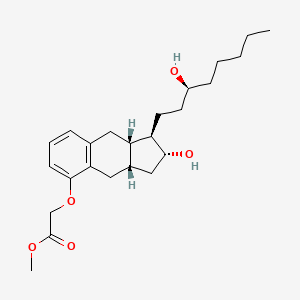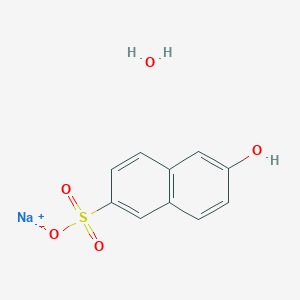![molecular formula C15H18N6O B3331391 3-(6-(Morpholinomethyl)-1H-benzo[d]imidazol-2-yl)-1H-pyrazol-4-amine CAS No. 825619-30-5](/img/structure/B3331391.png)
3-(6-(Morpholinomethyl)-1H-benzo[d]imidazol-2-yl)-1H-pyrazol-4-amine
Descripción general
Descripción
3-(6-(Morpholinomethyl)-1H-benzo[d]imidazol-2-yl)-1H-pyrazol-4-amine is a complex organic compound that features a unique structure combining a benzimidazole core with a pyrazole ring and a morpholine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-(Morpholinomethyl)-1H-benzo[d]imidazol-2-yl)-1H-pyrazol-4-amine typically involves multiple steps:
Formation of Benzimidazole Core: The initial step involves the condensation of o-phenylenediamine with formic acid or its derivatives to form the benzimidazole core.
Introduction of Morpholinomethyl Group: The benzimidazole derivative is then reacted with formaldehyde and morpholine under Mannich reaction conditions to introduce the morpholinomethyl group.
Formation of Pyrazole Ring: The final step involves the cyclization of the intermediate with hydrazine and an appropriate diketone to form the pyrazole ring.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole and pyrazole rings, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the nitro groups (if present) or other reducible functionalities within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole N-oxides, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.
Biology
Biologically, 3-(6-(Morpholinomethyl)-1H-benzo[d]imidazol-2-yl)-1H-pyrazol-4-amine has shown promise in various assays for its antimicrobial and anticancer activities. It can inhibit the growth of certain bacterial strains and cancer cell lines, making it a candidate for drug development.
Medicine
In medicine, this compound is being explored for its potential therapeutic applications. Its ability to interact with specific biological targets makes it a promising candidate for the treatment of diseases such as cancer and infections.
Industry
Industrially, the compound can be used in the development of new pharmaceuticals and agrochemicals. Its versatile reactivity and biological activity make it a valuable component in the formulation of new products.
Mecanismo De Acción
The mechanism of action of 3-(6-(Morpholinomethyl)-1H-benzo[d]imidazol-2-yl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity or block receptor sites, leading to its biological effects. For example, it may inhibit the activity of certain kinases involved in cancer cell proliferation, thereby exerting its anticancer effects.
Comparación Con Compuestos Similares
Similar Compounds
Benzimidazole Derivatives: Compounds like 2-aminobenzimidazole share a similar core structure but lack the pyrazole and morpholine moieties.
Pyrazole Derivatives: Compounds such as 3,5-dimethylpyrazole have a similar pyrazole ring but differ in other structural aspects.
Morpholine Derivatives: Compounds like morpholine-4-carboxamide share the morpholine moiety but differ in the rest of the structure.
Uniqueness
The uniqueness of 3-(6-(Morpholinomethyl)-1H-benzo[d]imidazol-2-yl)-1H-pyrazol-4-amine lies in its combined structural features, which confer distinct biological activities. The presence of the benzimidazole core, pyrazole ring, and morpholine moiety allows for multiple interactions with biological targets, enhancing its potential as a therapeutic agent.
This detailed overview should provide a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
IUPAC Name |
5-[6-(morpholin-4-ylmethyl)-1H-benzimidazol-2-yl]-1H-pyrazol-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N6O/c16-11-8-17-20-14(11)15-18-12-2-1-10(7-13(12)19-15)9-21-3-5-22-6-4-21/h1-2,7-8H,3-6,9,16H2,(H,17,20)(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCASTYYLIOUMKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC3=C(C=C2)N=C(N3)C4=C(C=NN4)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20735640 | |
| Record name | 3-{5-[(Morpholin-4-yl)methyl]-2H-benzimidazol-2-ylidene}-2,3-dihydro-1H-pyrazol-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20735640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
825619-30-5 | |
| Record name | 3-{5-[(Morpholin-4-yl)methyl]-2H-benzimidazol-2-ylidene}-2,3-dihydro-1H-pyrazol-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20735640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Nitro-[1,2,4]triazolo[1,5-A]pyrimidine](/img/structure/B3331312.png)



![tert-Butyl 4-[(cyclopentylmethyl)amino]piperidine-1-carboxylate](/img/structure/B3331348.png)
![8-(2-Pyrimidinyl)-8-aza-5-azoniaspiro[4.5]decane chloride](/img/structure/B3331354.png)





![N-[3-(1H-1,3-benzodiazol-2-yl)-1H-pyrazol-4-yl]acetamide](/img/structure/B3331385.png)


